![molecular formula C28H29N3O6S B11075009 Ethyl 4-[({1-(3-methoxyphenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11075009.png)
Ethyl 4-[({1-(3-methoxyphenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 4-[(2-{1-(3-METHOXYPHENYL)-3-[2-(3-METHYL-2-THIENYL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETYL)AMINO]BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as esters, amides, and aromatic rings. Its unique chemical properties make it a subject of interest in medicinal chemistry, organic synthesis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(2-{1-(3-METHOXYPHENYL)-3-[2-(3-METHYL-2-THIENYL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETYL)AMINO]BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Key steps in the synthesis may include:
Formation of the Imidazolidinyl Core: This involves the reaction of 3-METHOXYPHENYL and 3-METHYL-2-THIENYL derivatives with suitable reagents to form the imidazolidinyl ring.
Acetylation: The imidazolidinyl intermediate is then acetylated using acetic anhydride or acetyl chloride under controlled conditions.
Amination: The acetylated intermediate undergoes amination with 4-AMINOBENZOIC ACID to form the final compound.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of ETHYL 4-[(2-{1-(3-METHOXYPHENYL)-3-[2-(3-METHYL-2-THIENYL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETYL)AMINO]BENZOATE may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 4-[(2-{1-(3-METHOXYPHENYL)-3-[2-(3-METHYL-2-THIENYL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETYL)AMINO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted esters.
Aplicaciones Científicas De Investigación
ETHYL 4-[(2-{1-(3-METHOXYPHENYL)-3-[2-(3-METHYL-2-THIENYL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETYL)AMINO]BENZOATE has diverse applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural product analogs and synthetic polymers.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Mecanismo De Acción
The mechanism of action of ETHYL 4-[(2-{1-(3-METHOXYPHENYL)-3-[2-(3-METHYL-2-THIENYL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETYL)AMINO]BENZOATE involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s imidazolidinyl core and aromatic rings facilitate binding to active sites, leading to inhibition or activation of biological pathways. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparación Con Compuestos Similares
ETHYL 4-[(2-{1-(3-METHOXYPHENYL)-3-[2-(3-METHYL-2-THIENYL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETYL)AMINO]BENZOATE can be compared with similar compounds such as:
ETHYL 4-[(2-{1-(3-METHOXYPHENYL)-3-[2-(2-THIENYL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETYL)AMINO]BENZOATE: Similar structure but lacks the methyl group on the thiophene ring.
ETHYL 4-[(2-{1-(3-HYDROXYPHENYL)-3-[2-(3-METHYL-2-THIENYL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETYL)AMINO]BENZOATE: Similar structure but has a hydroxyl group instead of a methoxy group on the phenyl ring.
The uniqueness of ETHYL 4-[(2-{1-(3-METHOXYPHENYL)-3-[2-(3-METHYL-2-THIENYL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETYL)AMINO]BENZOATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C28H29N3O6S |
|---|---|
Peso molecular |
535.6 g/mol |
Nombre IUPAC |
ethyl 4-[[2-[1-(3-methoxyphenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C28H29N3O6S/c1-4-37-27(34)19-8-10-20(11-9-19)29-25(32)17-23-26(33)31(21-6-5-7-22(16-21)36-3)28(35)30(23)14-12-24-18(2)13-15-38-24/h5-11,13,15-16,23H,4,12,14,17H2,1-3H3,(H,29,32) |
Clave InChI |
FGQJQKBSCOVJEQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CCC3=C(C=CS3)C)C4=CC(=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Chlorophenyl)-3-[(4-methylbenzoyl)amino]propanoic acid](/img/structure/B11074953.png)
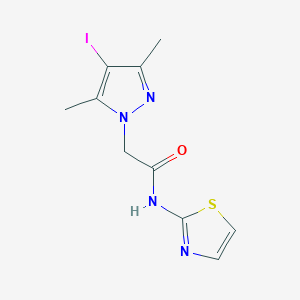
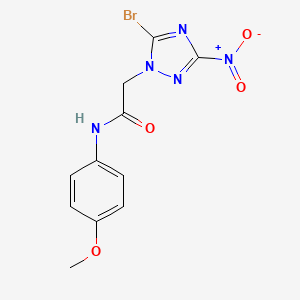
![3-[(2-phenoxyethyl)sulfanyl]-5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11074974.png)
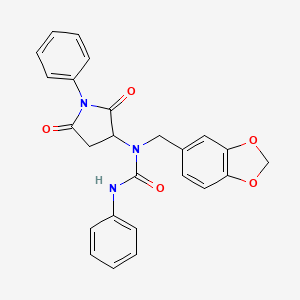
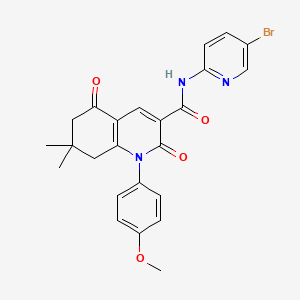

![2-Methyl-4-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline](/img/structure/B11074998.png)
![1-({[(2R,4R)-3-acetyl-2-(4-fluorophenyl)-1,3-thiazolidin-4-yl]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B11075002.png)
![2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-1-{3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}ethanone](/img/structure/B11075004.png)
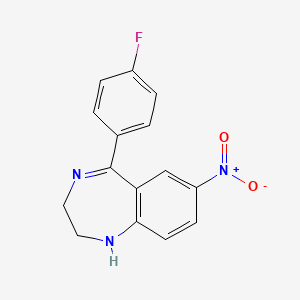
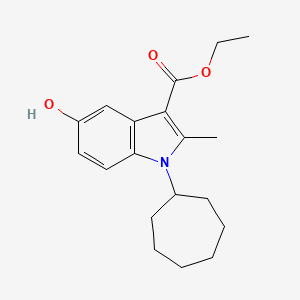
![2-methyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B11075023.png)
![5-(4-Chlorophenyl)-2-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11075024.png)
